molecular formula C24H40O4 B1200313 5beta-Cholanic acid-3beta,12alpha-diol CAS No. 570-63-8

5beta-Cholanic acid-3beta,12alpha-diol

Cat. No.: B1200313
CAS No.: 570-63-8
M. Wt: 392.6 g/mol
InChI Key: KXGVEGMKQFWNSR-OFYXWCICSA-N
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Description

3-Epideoxycholic acid is a secondary bile acid and an epimer of deoxycholic acid.

Biochemical Analysis

Biochemical Properties

3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is involved in several biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor. This compound interacts with various enzymes and proteins, including those involved in bile acid metabolism. It is a human metabolite produced during metabolic reactions in humans (Homo sapiens). The interactions of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid with enzymes and proteins are crucial for its role in metabolic pathways .

Cellular Effects

3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. As a bile acid, it plays a role in the emulsification and absorption of dietary fats. The compound’s impact on cell function includes modulation of lipid metabolism and regulation of cholesterol homeostasis. These effects are essential for maintaining cellular health and function .

Molecular Mechanism

The molecular mechanism of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid involves its interactions with specific biomolecules. It binds to bile acid receptors, influencing gene expression and enzyme activity. The compound can act as an enzyme inhibitor or activator, depending on the context of its interactions. These binding interactions and changes in gene expression are critical for its biochemical functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and cholesterol regulation. At high doses, it can exhibit toxic or adverse effects, including liver damage and disruption of metabolic processes. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy .

Metabolic Pathways

3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is involved in several metabolic pathways, including bile acid metabolism. It interacts with enzymes such as 7α-hydroxylase and 12α-hydroxylase, which are essential for its synthesis and conversion. The compound’s role in these pathways affects metabolic flux and metabolite levels, contributing to the regulation of lipid and cholesterol metabolism .

Transport and Distribution

Within cells and tissues, 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various tissues, including the liver and intestines. The compound’s transport and distribution are critical for its biological functions and effects on cellular processes .

Subcellular Localization

3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s subcellular localization is essential for its role in metabolic processes and cellular regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Epideoxycholic acid can be synthesized through the epimerization of deoxycholic acid. The process involves the use of specific catalysts and controlled reaction conditions to achieve the desired epimerization. The reaction typically requires a solvent such as methanol and is conducted at a specific temperature to ensure the correct stereochemistry .

Industrial Production Methods: Industrial production of 3-epideoxycholic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Epideoxycholic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-Epideoxycholic acid has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

    Deoxycholic Acid: A primary bile acid with similar structural features but different stereochemistry.

    Lithocholic Acid: Another secondary bile acid with distinct biological properties.

    Ursodeoxycholic Acid: Known for its therapeutic use in liver diseases

Uniqueness: 3-Epideoxycholic acid is unique due to its specific stereochemistry, which allows it to act as an effective chiral host for enantioselective purification. Its role in influencing gut microbiota also sets it apart from other bile acids .

Properties

IUPAC Name

(4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGVEGMKQFWNSR-OFYXWCICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297449
Record name 3β,12α-Dihydroxy-5β-cholanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3b,12a-Dihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

570-63-8
Record name 3β,12α-Dihydroxy-5β-cholanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3beta-Deoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3β,12α-Dihydroxy-5β-cholanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.-DEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRK5CBU04Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3b,12a-Dihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Cholanic acid-3beta,12alpha-diol
Reactant of Route 2
5beta-Cholanic acid-3beta,12alpha-diol
Reactant of Route 3
5beta-Cholanic acid-3beta,12alpha-diol
Reactant of Route 4
5beta-Cholanic acid-3beta,12alpha-diol
Reactant of Route 5
5beta-Cholanic acid-3beta,12alpha-diol
Reactant of Route 6
5beta-Cholanic acid-3beta,12alpha-diol
Customer
Q & A

Q1: What is the primary mechanism by which 3-epideoxycholic acid interacts with other molecules?

A1: 3-Epideoxycholic acid, a steroidal compound, exhibits a unique ability to form inclusion complexes, essentially trapping guest molecules within its structure. This process, known as enclathration, is driven by the specific shape and chemical properties of the 3-epideoxycholic acid molecule, creating a channel-like cavity that can accommodate guest molecules of a suitable size and shape [].

Q2: How selective is this enclathration process, and are there specific examples?

A2: Research demonstrates that 3-epideoxycholic acid exhibits enantioselective enclathration, meaning it preferentially forms inclusion complexes with one enantiomer of a chiral molecule over the other. This selectivity is particularly noteworthy in the case of (2R,3S)-3-methyl-2-pentanol, where 3-epideoxycholic acid demonstrates a strong preference for this specific enantiomer [, ]. This selectivity arises from the precise spatial arrangement of atoms within the host cavity and the guest molecule, highlighting the importance of stereochemistry in this interaction.

Q3: What factors contribute to the enantioselectivity observed in 3-epideoxycholic acid inclusion complexes?

A3: Studies suggest that CH/O interactions between the host (3-epideoxycholic acid) and the guest molecule play a crucial role in enantioselective enclathration []. The specific arrangement of hydrogen bond donors and acceptors within the cavity of 3-epideoxycholic acid allows for preferential binding with one enantiomer over the other. This selectivity has significant implications for potential applications in chiral separation and resolution.

Q4: Beyond 3-methyl-2-pentanol, are there other examples of molecules that form inclusion complexes with 3-epideoxycholic acid?

A4: Yes, research indicates that 3-epideoxycholic acid can form inclusion complexes with a variety of alcohols []. The exact nature and stability of these complexes depend on the specific structural features of the guest alcohol molecule, including size, shape, and chirality. This broad range of potential guest molecules suggests that 3-epideoxycholic acid may have diverse applications in areas such as separation science, drug delivery, and material science.

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